

Spectroscopic Profile of 3,4-Difluoro-2-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Difluoro-2-methylaniline**, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,4-Difluoro-2-methylaniline**. It is important to note that direct experimental data for this specific molecule is not widely available in public spectral databases. Therefore, the presented data is a combination of predicted values based on established spectroscopic principles and data from structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3,4-Difluoro-2-methylaniline**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------------|
| ~6.8 - 7.0 | m | 1H | Aromatic H |
| ~6.6 - 6.8 | m | 1H | Aromatic H |
| ~3.6 (broad s) | s | 2H | -NH ₂ |
| ~2.1 | s | 3H | -CH ₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3,4-Difluoro-2-methylaniline**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------|
| ~150 - 155 (dd) | C-F |
| ~145 - 150 (dd) | C-F |
| ~140 - 145 | C-NH ₂ |
| ~120 - 125 | C-CH ₃ |
| ~115 - 120 (d) | Aromatic CH |
| ~110 - 115 (d) | Aromatic CH |
| ~15 | -CH ₃ |

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine atoms.

Table 3: Predicted IR Spectroscopic Data for **3,4-Difluoro-2-methylaniline**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------------|
| 3400 - 3500 | Medium, Sharp | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium, Sharp | N-H stretch (symmetric) |
| 2900 - 3000 | Weak | C-H stretch (aromatic and methyl) |
| 1600 - 1650 | Strong | N-H bend |
| 1500 - 1550 | Strong | C=C stretch (aromatic) |
| 1200 - 1300 | Strong | C-N stretch |
| 1100 - 1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data for **3,4-Difluoro-2-methylaniline**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 143 | 100 | [M] ⁺ (Molecular Ion) |
| 128 | Moderate | [M - CH ₃] ⁺ |
| 115 | Moderate | [M - HCN - H] ⁺ |
| 99 | Low | [M - CH ₃ - F] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may be varied to optimize signal acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of **3,4-Difluoro-2-methylaniline** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube.^[1] ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.^[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).^[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a

good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is used, and a greater number of scans are typically required.^[1]

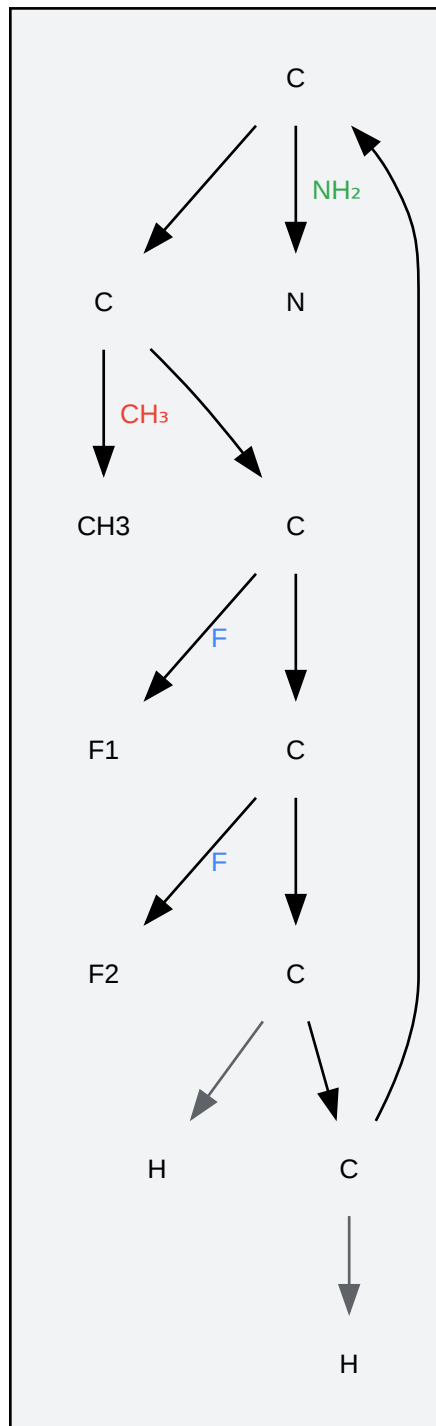
Infrared (IR) Spectroscopy The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[2] For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.^[2] The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .^[2] A background spectrum is recorded and subtracted from the sample spectrum.^[2]

Mass Spectrometry (MS) Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction. A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane). The sample is injected into the GC, and the separated components are introduced into the mass spectrometer. A standard EI energy of 70 eV is used for ionization. The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range appropriate for the expected molecular weight of the compound.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of **3,4-Difluoro-2-methylaniline**.

3,4-Difluoro-2-methylaniline Structure



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Caption: Chemical structure of **3,4-Difluoro-2-methylaniline**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Difluoro-2-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b178413#3-4-difluoro-2-methylaniline-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b178413#3-4-difluoro-2-methylaniline-spectroscopic-data-nmr-ir-ms)

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